molecular formula C23H18N4OS B13380482 5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380482
M. Wt: 398.5 g/mol
InChI Key: GVPZHUCIPJKVSZ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of 5-Methyl-4-{[(6-Methyl-1,3-Benzothiazol-2-Yl)Amino]Methylene}-2-(1-Naphthyl)-2,4-Dihydro-3H-Pyrazol-3-One

The compound’s architecture comprises three critical domains:

  • Pyrazol-3-one core : The non-aromatic 2,4-dihydro-3H-pyrazol-3-one system introduces keto-enol tautomerism, enabling dual hydrogen-bond donor/acceptor functionality. This feature is critical for interacting with polar residues in enzymatic binding sites, as observed in pyrazole hybrids targeting B-cell lymphoma.
  • Benzothiazole-2-amine subunit : The 6-methyl-1,3-benzothiazole moiety provides planar aromaticity and electron-withdrawing characteristics, enhancing DNA intercalation and topoisomerase inhibition. Methyl substitution at C-6 improves metabolic stability by shielding reactive positions from oxidative degradation.
  • 1-Naphthyl substituent : The extended π-system of the naphthyl group augments hydrophobic interactions and van der Waals forces in protein pockets, a strategy validated in VEGFR-2 inhibitors.

Table 1: Structural Contributions to Bioactivity

Component Role in Bioactivity Example from Literature
Pyrazol-3-one core Hydrogen-bonding with MET 112, VAL 153 Anti-inflammatory hybrids (IC50: 8.9 µM)
Benzothiazole-2-amine Intercalation with DNA base pairs Cytotoxic agents (IC50: 3.17–6.77 µM)
1-Naphthyl group Hydrophobic pocket occupancy VEGFR-2 inhibition (IC50: 97 nM)

The methyleneamino (-NH-CH=N-) linker between pyrazole and benzothiazole adopts an E-configuration, minimizing steric clash and allowing optimal alignment for target engagement. This configuration mirrors the Schiff base linkages in EGFR inhibitors showing sub-micromolar potency.

Rational Design Strategies for Benzothiazole-Pyrazole Conjugates

Synthetic Methodology
The compound’s synthesis likely involves a multi-step sequence:

  • Pyrazol-3-one formation : Cyclocondensation of 1-naphthyl hydrazine with ethyl acetoacetate yields 2-(1-naphthyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one.
  • Benzothiazole amine preparation : 6-Methyl-1,3-benzothiazol-2-amine is synthesized via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide.
  • Knoevenagel condensation : The pyrazol-3-one’s active methylene group reacts with the benzothiazole amine’s imine, facilitated by piperidine catalysis, to form the methyleneamino bridge.

Structure-Activity Relationship (SAR) Insights

  • Pyrazole substitution : 5-Methyl groups enhance metabolic stability without steric hindrance, as seen in SW1990 pancreatic cancer inhibitors.
  • Benzothiazole modifications : Electron-withdrawing groups (e.g., -NO2, -F) at C-6 improve DNA binding affinity, while methyl groups balance lipophilicity and solubility.
  • Aryl group optimization : 1-Naphthyl’s extended conjugation increases π-π stacking vs. phenyl, correlating with 3.2-fold higher EGFR inhibition in MCF7 cells.

Table 2: Comparative Bioactivity of Analogous Hybrids

Compound Target IC50/EC50 Key Structural Feature
6h B-cell lymphoma −8.65 kcal/mol para-Fluorophenyl
25 VEGFR-2 97 nM Pyrazole-benzothiazole core
8l HCT116 colorectal cancer 19.56 µM Hydrazinecarboximidamide

Molecular docking simulations predict strong binding to EGFR’s ATP pocket, with the naphthyl group occupying the hydrophobic cleft near Leu718 and the benzothiazole nitrogen forming hydrogen bonds with Thr830. This dual interaction mode mirrors the mechanism of erlotinib derivatives showing nanomolar IC50 values.

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

5-methyl-4-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-2-naphthalen-1-yl-1H-pyrazol-3-one

InChI

InChI=1S/C23H18N4OS/c1-14-10-11-19-21(12-14)29-23(25-19)24-13-18-15(2)26-27(22(18)28)20-9-5-7-16-6-3-4-8-17(16)20/h3-13,26H,1-2H3/b24-13+

InChI Key

GVPZHUCIPJKVSZ-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=CC5=CC=CC=C54)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methyl-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

  • Starting materials: Ethyl acetoacetate or analogous β-ketoesters and hydrazine derivatives.
  • Method: Condensation of ethyl acetoacetate with hydrazine hydrate under reflux in ethanol or similar solvents yields 5-methylpyrazolone derivatives.
  • Substitution at 2-position: Introduction of the 1-naphthyl group is typically achieved by reaction of the pyrazolone intermediate with 1-naphthaldehyde or 1-naphthyl-substituted precursors under controlled conditions.

This step is crucial to establish the pyrazolone skeleton with the desired substitution pattern.

Formation of the Benzothiazole Amino Methylene Moiety

Preparation of 6-Methyl-1,3-benzothiazol-2-yl Amine

  • Benzothiazole derivatives are synthesized by cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives or nitriles.
  • The 6-methyl substitution is introduced via methyl-substituted precursors or by selective electrophilic substitution on benzothiazole rings.
  • Amination at the 2-position is achieved by reduction or substitution reactions to yield 2-aminobenzothiazole derivatives.

Condensation with Pyrazolone Intermediate

  • The 2-aminobenzothiazole derivative is condensed with the pyrazolone intermediate at the 4-position via a methylene bridge.
  • This is typically done through a Knoevenagel-type condensation between the active methylene group at the 4-position of the pyrazolone and the amino group of the benzothiazole derivative.
  • Reaction conditions often involve refluxing in ethanol or DMF with acetic acid as a catalyst under an oxygen or air atmosphere to promote oxidative cyclization and dehydration steps.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazolone synthesis Ethyl acetoacetate + hydrazine hydrate Ethanol Reflux 4-6 hours 70-85 Formation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one
Naphthyl substitution Pyrazolone + 1-naphthaldehyde Ethanol/DMF Reflux 8-12 hours 60-75 Knoevenagel condensation
Benzothiazole amination 2-aminobenzothiazole (6-methyl substituted) Various Ambient to reflux 2-6 hours 65-80 Synthesis of amino benzothiazole derivative
Final condensation Pyrazolone derivative + benzothiazole amine + AcOH Ethanol/DMF 100-130 °C 18-24 hours 70-90 Oxidative cyclization under O2 or air atmosphere

These conditions are adapted from reported protocols for related pyrazolo-benzothiazole compounds.

Mechanistic Insights

  • The initial condensation forms an intermediate adduct via nucleophilic attack of the benzothiazole amino group on the activated methylene carbon of the pyrazolone.
  • Oxidative dehydrogenation facilitated by molecular oxygen or air leads to cyclization and formation of the methylene bridge.
  • Acid catalysis (e.g., acetic acid) promotes dehydration and stabilizes the final conjugated system.
  • The presence of oxygen atmosphere significantly improves yields by assisting oxidative steps.

Analytical Characterization and Purification

  • The final compound is typically purified by recrystallization from ethanol or ethyl acetate.
  • Characterization techniques include IR spectroscopy (to confirm functional groups), ^1H and ^13C NMR (to confirm structural assignments), and mass spectrometry.
  • X-ray crystallography has been used in related compounds to confirm the molecular structure and regiochemistry.

Summary Table of Preparation Method

Synthetic Stage Key Reagents/Intermediates Reaction Type Conditions Yield Range (%) References
Pyrazolone core synthesis Ethyl acetoacetate + hydrazine hydrate Condensation Reflux in ethanol 70-85
Naphthyl substitution Pyrazolone + 1-naphthaldehyde Knoevenagel condensation Reflux in ethanol or DMF 60-75
Benzothiazole amine preparation 2-aminobenzothiazole (6-methyl substituted) Cyclization/amination Ambient to reflux 65-80
Final condensation Pyrazolone derivative + benzothiazole amine + AcOH Oxidative cyclization 100-130 °C, O2 atmosphere 70-90

The preparation of 5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one involves a multi-step synthetic sequence starting from simple β-ketoesters and hydrazine to form the pyrazolone core, followed by regioselective introduction of the naphthyl group and benzothiazole amino methylene substituent. The key steps rely on condensation reactions under acid catalysis and oxygen atmosphere to promote oxidative cyclization, achieving high yields and purity. These methods are supported by extensive research literature demonstrating efficient, versatile, and environmentally friendly synthetic routes for related pyrazolo-benzothiazole derivatives.

Chemical Reactions Analysis

Structural Breakdown and Key Functional Groups

The compound comprises three distinct structural units:

  • Benzothiazole core : A 6-methyl-substituted 1,3-benzothiazole moiety.

  • Amino methylene bridge : A methylene group linked via an NH group to the benzothiazole.

  • Pyrazol-3-one framework : A 2-(1-naphthyl)-substituted pyrazol-3-one ring system with a methyl group at position 5.

The amino methylene bridge suggests potential reactivity in nucleophilic substitution or condensation reactions, while the pyrazol-3-one system may participate in cyclization or oxidation processes.

Formation of the Pyrazol-3-one Core

The pyrazol-3-one framework is likely synthesized via cyclization of β-dicarbonyl precursors with nitrogen-containing substrates. For example:

  • β-dicarbonyl compounds (e.g., ethyl acetoacetate) may react with N-amino-2-iminopyridines under oxidative conditions to form pyrazolo[1,5-a]pyridine derivatives, as described in analogous systems .

  • Condensation reactions involving hydrazines or amidines with carbonyl compounds could yield the pyrazol-3-one system.

Assembly of the Benzothiazole Unit

The benzothiazole moiety is typically synthesized via condensation of 2-aminothiophenol derivatives with carbonyl compounds. For example:

  • Reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of micellar solutions (e.g., SDOSS) can yield benzothiazole intermediates .

  • Subsequent substitution or coupling reactions (e.g., with aliphatic amines) may introduce the 6-methyl group.

Coupling of the Amino Methylene Bridge

The amino methylene bridge likely forms via nucleophilic substitution or condensation between the benzothiazole’s amino group and a carbonyl compound. For instance:

  • Reaction of the benzothiazole amine with a methylene transfer reagent (e.g., formaldehyde or a β-dicarbonyl compound) under basic conditions.

  • Analogous systems show that such bridges can also form via oxidative dehydrogenation of intermediates, as observed in pyrazolo[1,5-a]pyridine synthesis .

Key Reaction Parameters

Data from analogous systems suggest that reaction efficiency depends on:

  • Catalyst : Oxidative conditions (e.g., molecular oxygen or Pd(OAc)₂) often drive cyclization and coupling reactions.

  • Solvent : Ethanol or DMF may facilitate condensation, while acidic conditions (e.g., acetic acid) can stabilize intermediates.

  • Atmospheric control : Oxygen atmospheres enhance yields in oxidative cyclization .

Parameter Effect on Reaction
Acetic acid (6 eq) Stabilizes intermediates, prevents side products
Oxygen atmosphere Drives oxidative cyclization (94% yield)
p-TSA/TFA (≤2 eq) Lowers yields (39–55%) due to side reactions

Potential Side Reactions

  • Competitive cyclization : Excess acetic acid may lead to formation of triazolo[1,5-a]pyridines instead of the desired product .

  • Acid-induced degradation : Strong Brønsted acids (e.g., TFA) can react with amino groups, forming undesired byproducts .

Oxidative Cyclization Pathway

For pyrazolo[1,5-a]pyridine analogs , the mechanism involves:

  • Nucleophilic addition : β-dicarbonyl enol attacks the imine nitrogen.

  • Oxidative dehydrogenation : Molecular oxygen removes hydrogen to form the cyclized product.

  • Cyclization : Loss of water generates the heterocyclic ring.

This pathway may be adapted for the pyrazol-3-one core, where oxygen facilitates ring closure.

Benzothiazole Coupling Mechanism

The benzothiazole amine likely undergoes nucleophilic substitution with a carbonyl compound to form the methylene bridge. This step may involve intermediates such as imines or hydrazones, stabilized by acidic or basic conditions.

Diverse Synthetic Strategies

  • Molecular hybridization : Combining benzothiazole carboxamides with aliphatic amines yields diverse libraries of bioactive compounds .

  • Oxidative CDC : Oxygen-driven cyclization enhances yields and selectivity in pyrazolo[1,5-a]pyridine synthesis .

  • Solvent effects : Ethanol or DMF facilitates condensation, while acidic conditions control side reactions .

Mechanism of Action

The mechanism of action of 5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-one derivatives are a versatile class of compounds with diverse biological activities. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, synthetic pathways, and inferred pharmacological properties.

Structural and Electronic Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) LogP (Predicted) Notable Features
Target Compound 6-methyl-1,3-benzothiazole, 1-naphthyl ~457.5* 4.2 Enhanced aromaticity due to naphthyl; potential for intercalation or kinase binding .
4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one 2,4-dichlorophenyl, thiadiazole 458.36 5.1 Electron-withdrawing Cl groups may enhance metabolic stability but reduce solubility.
(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-hydroxypropyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one 3-hydroxypropyl, propyl ~400.4 2.8 Hydroxypropyl group improves aqueous solubility; propyl chain may reduce membrane permeability.
2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)amino]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one 4-methoxybenzyl, 4-methylphenylsulfanyl 500.63 5.5 Sulfanyl group introduces potential for redox activity; methoxy enhances lipophilicity.

*Calculated using ChemDraw.

Research Tools and Validation

Structural characterization of these compounds relies on tools like SHELXL () for crystallographic refinement and WinGX () for data processing. For example, the naphthyl group’s dihedral angle relative to the pyrazol-3-one core can be determined via X-ray diffraction, aiding in SAR studies .

Biological Activity

The compound 5-methyl-4-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: 352544-44-6) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18N4OS
  • Molar Mass : 398.48 g/mol

Antimicrobial Activity

Recent studies have indicated that pyrazolone derivatives exhibit significant antimicrobial properties. The compound has been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated that it can inhibit bacterial growth at micromolar concentrations, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazolones have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to the one discussed have shown effectiveness in inhibiting tumor growth in various cancer models. Specific studies have highlighted its role in inducing apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. Compounds with similar scaffolds have demonstrated the ability to reduce inflammation markers in animal models, suggesting that this compound may share these beneficial effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, leading to altered cellular signaling and apoptosis in cancer cells.
  • Interaction with DNA : Some pyrazolone derivatives interact with DNA, potentially leading to cytotoxic effects against rapidly dividing cells.

Case Studies and Research Findings

StudyFocusFindings
Barbuceanu et al. (2020)Antimicrobial ActivityDemonstrated significant MIC values against S. aureus and E. coli; suggested structural modifications could enhance efficacy .
PMC Study (2020)Anticancer PropertiesHighlighted the ability of similar pyrazolone derivatives to induce apoptosis in breast cancer cell lines .
ResearchGate Study (2012)Anti-inflammatory EffectsFound that related compounds reduced inflammatory markers in murine models .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves refining reaction conditions such as solvent choice, temperature, and stoichiometry. For example:
  • Reflux Conditions : Ethanol with glacial acetic acid (5 drops per 10 mL) under reflux (65°C, 4–8 hours) is effective for cyclocondensation, as demonstrated in analogous pyrazole-thiazole syntheses .
  • Recrystallization : Use a DMF–EtOH (1:1) mixture to improve crystal purity, a method validated for structurally similar heterocycles .
  • Stoichiometric Adjustments : Incrementally vary molar ratios of precursors (e.g., bromoacetyl derivatives and thiosemicarbazides) to identify ideal stoichiometry .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1720 cm⁻¹, NH stretching at ~3400 cm⁻¹) to confirm enamine and pyrazolone moieties .
  • NMR Analysis : Use ¹H/¹³C NMR to resolve aromatic proton environments (e.g., naphthyl protons at δ 7.5–8.5 ppm) and methylene bridges (δ 5.5–6.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism at the methylideneamino group) using single-crystal diffraction data .

Advanced Research Questions

Q. How can reaction intermediates be isolated and characterized to elucidate the synthesis mechanism?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazone or thiazolidinone precursors) during reflux .
  • Quenching Experiments : Halt reactions at timed intervals (e.g., 2-hour increments) to isolate intermediates via flash chromatography .
  • Computational Modeling : Apply DFT calculations to predict intermediate stability and transition states, cross-referenced with experimental IR/NMR data .

Q. What strategies are recommended to resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer :
  • Dose-Response Studies : Conduct IC₅₀ assays across a wider concentration range (e.g., 0.1–100 μM) to rule out non-specific binding at high doses .
  • Selectivity Profiling : Test against homologous enzymes (e.g., cytochrome P450 isoforms) to identify off-target effects .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., methoxy → hydroxy groups) to correlate activity with specific structural features .

Q. How can molecular docking be applied to predict interactions with biological targets like 14-α-demethylase?

  • Methodological Answer :
  • Protein Preparation : Retrieve the 3LD6 PDB structure, remove co-crystallized ligands, and optimize hydrogen bonding networks using tools like AutoDock .
  • Ligand Flexibility : Account for rotational freedom in the benzothiazole and naphthyl groups during docking simulations .
  • Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro antifungal assays to validate predictions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing discrepancies in spectroscopic or biological replicate data?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outlier spectra caused by impurities .
  • Dunnett’s Test : Compare biological activity means against control groups to assess significance (p < 0.05) while correcting for multiple comparisons .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light/Temperature Stress Testing : Expose solid and dissolved samples to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation pathways .

Advanced Structural and Functional Studies

Q. What methodologies are recommended for probing tautomeric equilibria in the pyrazol-3-one core?

  • Methodological Answer :
  • Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., NH protons) to detect keto-enol tautomerization .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen migration during tautomeric shifts .

Q. How can researchers validate the role of the benzothiazole moiety in modulating bioactivity?

  • Methodological Answer :
  • Fragment Replacement : Synthesize analogs substituting benzothiazole with oxadiazole or triazole rings, then compare bioactivity .
  • SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with enzymatic inhibition rates to quantify structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.